mechanism of action of 3-(3-methoxybenzoyl)quinolin-4(1H)-one in vitro
mechanism of action of 3-(3-methoxybenzoyl)quinolin-4(1H)-one in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(3-methoxybenzoyl)quinolin-4(1H)-one
Executive Summary
The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties[1][2]. 3-(3-methoxybenzoyl)quinolin-4(1H)-one emerges from this class as a molecule of significant interest for further mechanistic investigation. While comprehensive studies on this specific molecule are not extensively published, the rich pharmacology of its structural analogs provides a strong foundation for postulating its mechanism of action. This guide synthesizes data from related quinolinone and quinazolinone compounds to propose several plausible in vitro mechanisms of action, including the disruption of microtubule dynamics, broad-spectrum kinase inhibition, and interference with mitochondrial function. Notably, bioassay data points towards a specific interaction with the interleukin-1 receptor-like 1 (ST2 or IL1RL1)[3]. This document provides the theoretical framework and detailed experimental protocols required for researchers to systematically investigate and validate these potential mechanisms.
Introduction to the Quinolin-4(1H)-one Scaffold
Chemical Characteristics of 3-(3-methoxybenzoyl)quinolin-4(1H)-one
The molecule features a planar quinolin-4(1H)-one core, which is known to engage in various biological interactions, including π–π stacking and hydrogen bonding[4]. The key distinguishing feature is the 3-benzoyl substituent, with a methoxy group on the meta-position of the phenyl ring. This substitution creates a three-dimensional architecture that can facilitate specific binding into protein active sites. The ketone linker and the methoxy group's electronic properties are critical determinants of the molecule's binding affinity and specificity for its biological targets.
-
IUPAC Name: 3-(3-methoxybenzoyl)quinolin-4(1H)-one
-
CAS Number: 892291-03-1[3]
-
Molecular Formula: C₁₇H₁₃NO₃
-
InChI Key: COC1=CC=CC(=C1)C(=O)C2=CNC3=CC=CC=C3C2=O[3]
Biological Significance of Quinolin-4-one Derivatives
The quinolin-4-one family is renowned for its therapeutic potential. Historically, compounds from this class have been developed as antimalarial agents that target the parasite's mitochondrial electron transport chain[5][6]. More recently, their potent antiproliferative effects against a range of cancer cell lines have attracted significant attention[1][2]. The versatility of this scaffold allows it to be decorated with various substituents, leading to compounds that can inhibit a diverse set of targets, from receptor tyrosine kinases (RTKs) to histone deacetylases (HDACs)[7][8]. This inherent adaptability makes the quinolin-4-one core a fertile ground for discovering novel therapeutic agents.
Postulated and Investigated Mechanisms of Action
Based on the activities of structurally related compounds, we can hypothesize several primary mechanisms through which 3-(3-methoxybenzoyl)quinolin-4(1H)-one may exert its biological effects in vitro.
Inhibition of ST2 (IL1RL1) Signaling
The most direct evidence available for this specific molecule comes from a high-throughput screening bioassay which identified 3-(3-methoxybenzoyl)quinolin-4(1H)-one as a small-molecule inhibitor of ST2 (IL1RL1)[3]. ST2 is a receptor for interleukin-33 (IL-33), a cytokine involved in modulating immune responses. The IL-33/ST2 axis is implicated in various inflammatory diseases and some cancers.
Causality of Experimental Choice: Targeting this pathway would be a novel mechanism for a quinolinone derivative. An inhibitor could block the binding of IL-33 to ST2, thereby preventing the downstream activation of pro-inflammatory signaling cascades, such as those involving NF-κB and MAP kinases. Validating this initial hit is a high-priority experimental path.
Caption: Postulated inhibition of the IL-33/ST2 signaling pathway.
Disruption of Microtubule Dynamics
A well-documented mechanism for the related quinazolin-4(3H)-one scaffold is the inhibition of tubulin polymerization[9][10]. These compounds can bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.
Causality of Experimental Choice: Microtubules are essential for forming the mitotic spindle during cell division. By disrupting their dynamics, a compound can induce a G2/M cell cycle arrest, ultimately leading to apoptosis. This is a classic and highly effective anticancer mechanism. Given the structural similarities, it is logical to investigate whether 3-(3-methoxybenzoyl)quinolin-4(1H)-one shares this activity. An initial cell proliferation assay showing potent cytotoxicity would justify a follow-up tubulin polymerization assay.
Multi-Targeted Kinase Inhibition
The quinoline and quinazoline cores are prevalent in a multitude of approved kinase inhibitors. Research has shown that quinazolin-4(3H)-one derivatives can act as multi-target inhibitors against key receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2[7]. Furthermore, related pyrazolo[4,3-f]quinoline scaffolds show potent, nanomolar inhibition of kinases like FLT3, CDK2, and ROCK1/2[11].
Causality of Experimental Choice: Cancer is often driven by aberrant kinase signaling. A compound that can inhibit multiple oncogenic kinases could offer a broader therapeutic window and potentially overcome resistance mechanisms. The presence of the quinolinone core in our compound makes it a prime candidate for kinase inhibitory activity. An initial broad kinase panel screen is the most efficient way to identify potential kinase targets.
Caption: A logical workflow for mechanistic investigation.
In Vitro Experimental Protocols for Mechanistic Elucidation
The following protocols are designed as self-validating systems to rigorously test the hypothesized mechanisms of action.
Antiproliferative MTT Assay
Objective: To determine the concentration-dependent effect of the compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7[8]) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of 3-(3-methoxybenzoyl)quinolin-4(1H)-one in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition) value.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute lyophilized, >99% pure bovine tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.
-
Assay Setup: In a 96-well plate, add G-PEM buffer, the test compound at various concentrations (e.g., 0.1 to 50 µM), and positive/negative controls (Paclitaxel as a promoter, Nocodazole as an inhibitor[9]).
-
Initiation: Pre-warm the plate to 37°C. Initiate the polymerization by adding the cold tubulin solution to each well for a final concentration of 3 mg/mL.
-
Kinetic Readout: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot absorbance versus time. Inhibition is indicated by a reduced rate and extent of polymerization compared to the DMSO vehicle control.
ST2/IL-33 Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine if the compound can block the binding of IL-33 to its receptor, ST2.
-
Plate Coating: Coat a high-binding 96-well plate with recombinant human ST2/IL1RL1 protein overnight at 4°C.
-
Washing and Blocking: Wash the plate with PBS-T (PBS + 0.05% Tween-20). Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Compound Incubation: Add serial dilutions of 3-(3-methoxybenzoyl)quinolin-4(1H)-one to the wells and incubate for 1 hour.
-
Ligand Addition: Add a constant concentration of biotinylated recombinant human IL-33 to each well and incubate for 2 hours.
-
Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Substrate Addition: Wash the plate. Add TMB substrate and stop the reaction with sulfuric acid.
-
Readout: Measure the absorbance at 450 nm.
-
Analysis: A decrease in signal relative to the vehicle control indicates inhibition of the ST2-IL-33 interaction. Calculate the IC₅₀ value.
Data Presentation and Interpretation
Summary of Quantitative Data
All quantitative data should be summarized for clear comparison. The table below serves as a template for presenting results from the proposed assays.
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC₅₀, GI₅₀) | Positive Control |
| Antiproliferative | HCT116 | GI₅₀ | [Experimental Value] | Doxorubicin |
| Antiproliferative | MCF7 | GI₅₀ | [Experimental Value] | Doxorubicin |
| Tubulin Polymerization | Purified Tubulin | IC₅₀ | [Experimental Value] | Nocodazole |
| ST2/IL-33 Binding | Recombinant ST2 | IC₅₀ | [Experimental Value] | Anti-ST2 Antibody |
| Kinase Screen (Primary Hit) | [e.g., VEGFR-2] | % Inhib. | [Experimental Value] | Sunitinib |
Conclusion and Future Directions
The available evidence, though indirect, strongly suggests that 3-(3-methoxybenzoyl)quinolin-4(1H)-one is a biologically active molecule with the potential to modulate multiple key cellular pathways. The preliminary bioassay data identifying it as an ST2 inhibitor is a compelling and novel starting point for investigation[3]. Furthermore, its structural relationship to known tubulin destabilizers and kinase inhibitors provides robust, alternative hypotheses for its mechanism of action[7][9].
The immediate priority for any research program focused on this compound is to systematically execute the protocols detailed in this guide. An initial antiproliferative screen will confirm its cellular potency and guide the selection of relevant secondary assays. Validating the ST2 inhibition through direct binding and functional cell-based assays is critical. Concurrently, assessing its impact on tubulin polymerization and screening against a broad kinase panel will provide a comprehensive understanding of its target profile. This multi-pronged approach will efficiently elucidate the primary mechanism of action and pave the way for rational drug development efforts.
References
-
Biersack, B., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry. Available at: [Link]
-
Gawroński, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
Abreu, P. V., et al. (2019). Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Nilsen, A., et al. (2014). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemsrc. (n.d.). 3-(3-methoxybenzoyl)quinolin-4(1H)-one | CAS#:892291-03-1. Chemsrc.com. Retrieved March 7, 2024, from [Link]
-
Ye, Q., et al. (2008). Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Gawroński, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The plausible mechanism for the synthesis of 3-(4-Methoxybenzoyl)quinoline-4(3 H)-one (5). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Held, J., et al. (2019). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Molecules. Available at: [Link]
-
Nilsen, A., et al. (2014). Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers. PubMed. Available at: [Link]
-
Chero-Osorio, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Studies. Molecules. Available at: [Link]
-
Sharma, K., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. Available at: [Link]
-
ION Biosciences. (n.d.). Cell Lines. ION Biosciences. Retrieved March 7, 2024, from [Link]
-
Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. Available at: [Link]
-
Kouznetsov, V. V., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]
-
Szeto, M., et al. (2022). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. bioRxiv. Available at: [Link]
-
Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available at: [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-(3-methoxybenzoyl)quinolin-4(1H)-one | CAS#:892291-03-1 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hammer.purdue.edu [hammer.purdue.edu]
